![molecular formula C22H18N4O4 B2555911 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide CAS No. 1260934-02-8](/img/structure/B2555911.png)
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several structural components including a benzodioxole, an oxadiazole, a pyrrole, and an acetamide group . Benzodioxole is a heterocyclic compound and is a colorless liquid . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. Acetamide (ethanamide) is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid.
Scientific Research Applications
In Silico Drug-likeness and Microbial Investigation
Pandya et al. (2019) conducted a study synthesizing a library of compounds related to 1,3,4-oxadiazole derivatives. These compounds were analyzed for their drug-likeness properties, antibacterial, antifungal, and antimycobacterial activities. The results showed that certain compounds exhibited excellent drug-likeness properties and demonstrated good to moderate activity against various bacterial strains, indicating potential use in antibacterial and antifungal applications (Pandya, Dave, Patel, & Desai, 2019).
Antitubercular Agent Synthesis
In another study, Joshi et al. (2015) synthesized a series of pyrrole derivatives, including 1,3,4-oxadiazole compounds, to explore their potential as antitubercular agents. The compounds displayed moderate to good antitubercular activity, highlighting their potential use in developing new treatments for tuberculosis (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).
Anticancer and Analgesic Potential
Faheem (2018) investigated the computational and pharmacological potential of novel 1,3,4-oxadiazole and pyrazole derivatives. The study involved docking against various targets and evaluating the compounds for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Certain compounds demonstrated moderate inhibitory effects in all assays, suggesting their potential as anticancer and analgesic agents (Faheem, 2018).
Antimicrobial and Hemolytic Activity
Gul et al. (2017) synthesized a new series of 1,3,4-oxadiazole compounds and evaluated them for antimicrobial and hemolytic activity. The study found that most of the compounds were active against selected microbial species, with two compounds being particularly potent. This research highlights the potential of these compounds in antimicrobial applications (Gul, Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, & Subhani, 2017).
Src Kinase Inhibitory and Anticancer Activities
Fallah-Tafti et al. (2011) synthesized a series of N-benzyl substituted acetamide derivatives, including 1,3,4-oxadiazole compounds, to evaluate their Src kinase inhibitory and anticancer activities. The study found that certain compounds exhibited inhibition of cell proliferation in various cancer cell lines, suggesting their potential use in cancer treatment (Fallah-Tafti, Foroumadi, Tiwari, Shirazi, Hangauer, Bu, Akbarzadeh, Parang, & Shafiee, 2011).
properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c1-14-5-2-3-6-16(14)23-20(27)12-26-10-4-7-17(26)22-24-21(25-30-22)15-8-9-18-19(11-15)29-13-28-18/h2-11H,12-13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGVJAOOPMFBEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

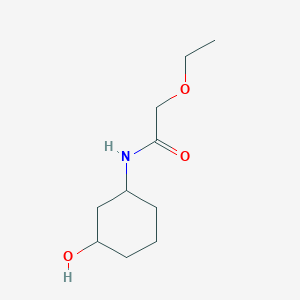


ammoniumolate](/img/structure/B2555834.png)
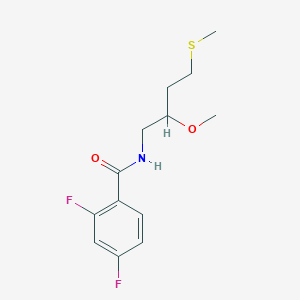
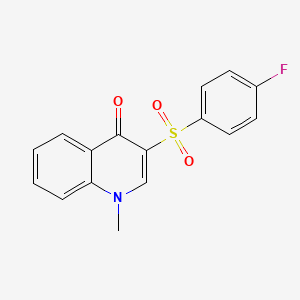
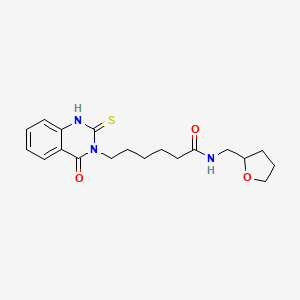

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2555841.png)
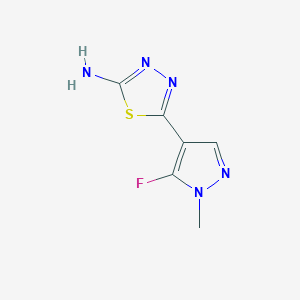
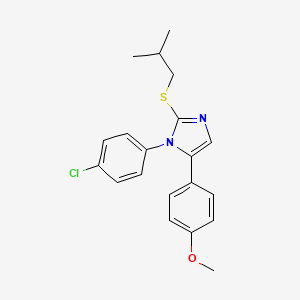
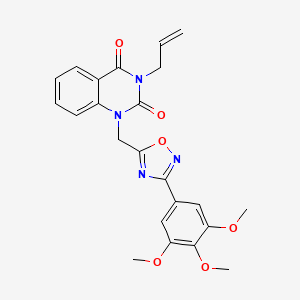
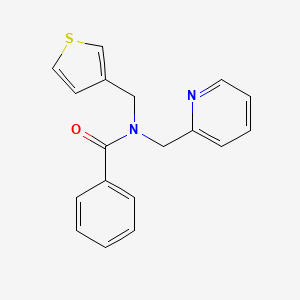
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2555850.png)